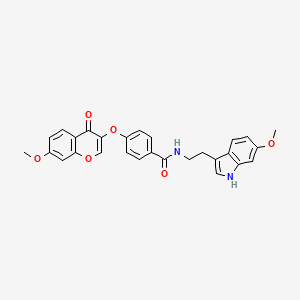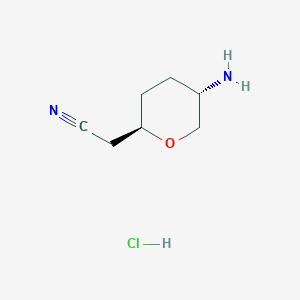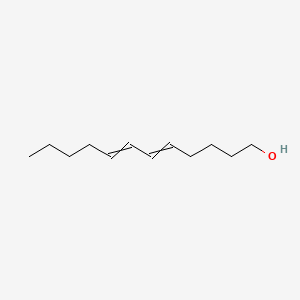
N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide is a complex organic compound that features both indole and chromone moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide typically involves multi-step organic reactions. The process might start with the preparation of the indole and chromone intermediates, followed by their coupling through amide bond formation.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chromone Synthesis: The chromone moiety can be synthesized via the Kostanecki acylation, which involves the reaction of an o-hydroxyacetophenone with an acid anhydride in the presence of a base.
Coupling Reaction: The final step involves the coupling of the indole and chromone intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The carbonyl group in the chromone moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield hydroxylated derivatives, while reduction of the carbonyl group would yield alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and chromone moieties.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide would depend on its specific interactions with molecular targets. The indole and chromone moieties are known to interact with various enzymes and receptors, potentially modulating their activity.
Molecular Targets: Enzymes, receptors, and other proteins that interact with indole and chromone moieties.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-hydroxybenzamide: Lacks the chromone moiety.
N-(2-(6-hydroxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide: Hydroxyl group instead of methoxy on the indole moiety.
N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-hydroxy-4-oxo-4H-chromen-3-yl)oxy)benzamide: Hydroxyl group instead of methoxy on the chromone moiety.
Uniqueness
The unique combination of indole and chromone moieties in N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C28H24N2O6 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide |
InChI |
InChI=1S/C28H24N2O6/c1-33-20-7-9-22-18(15-30-24(22)13-20)11-12-29-28(32)17-3-5-19(6-4-17)36-26-16-35-25-14-21(34-2)8-10-23(25)27(26)31/h3-10,13-16,30H,11-12H2,1-2H3,(H,29,32) |
Clé InChI |
GJHPGVQXIKAGLQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)OC4=COC5=C(C4=O)C=CC(=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14101772.png)
![(1r,2r,4s)-2-[(t-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate](/img/structure/B14101778.png)
![2-(1,3-Benzothiazol-2-yl)-1-(3-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101788.png)
![methyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14101796.png)

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101810.png)
![5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14101818.png)
![3-Methyl-7-[2-methyl-3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/structure/B14101825.png)


![7-Methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101854.png)
![1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101870.png)
![ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14101876.png)
